molecular formula C25H18ClNO5S B15108282 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B15108282
M. Wt: 479.9 g/mol
InChI Key: QFBMBDFUYGGKCG-YDZHTSKRSA-N
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Description

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic benzofuran derivative intended for research and development purposes. The benzofuran scaffold is recognized as a significant heterocyclic system in medicinal chemistry due to its diverse profile of biological activities. Both natural and synthetic benzofuran derivatives have been reported to possess a wide range of therapeutic properties, making them valuable scaffolds in drug discovery . This particular compound features a complex molecular structure that combines a benzofuran core with an indole moiety and a sulfonate ester group. Such structural complexity is often explored in the development of novel bioactive molecules. Researchers are investigating similar compounds for various potential applications, based on the known activities of related structures. Some benzofuran derivatives are under investigation for their cytotoxic properties and potential as anticancer agents, with research indicating that certain halogenated derivatives show selective toxicity towards specific cancer cell lines . Other areas of investigation include neurological and metabolic disorders, as some substituted benzofurans are known to interact with various neurotransmitter systems, although the specific profile of this compound is not yet fully characterized . This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C25H18ClNO5S

Molecular Weight

479.9 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C25H18ClNO5S/c1-15-22(32-33(29,30)18-9-7-17(26)8-10-18)12-11-20-24(28)23(31-25(15)20)13-16-14-27(2)21-6-4-3-5-19(16)21/h3-14H,1-2H3/b23-13+

InChI Key

QFBMBDFUYGGKCG-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OS(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Benzofuran Formation: The benzofuran moiety can be synthesized via cyclization reactions involving ortho-hydroxyaryl ketones.

    Coupling Reaction: The indole and benzofuran derivatives are then coupled using a suitable base and solvent to form the desired product.

    Sulfonation: The final step involves the sulfonation of the coupled product with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the benzofuran moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the benzene ring of the benzenesulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorosulfonic acid for sulfonation reactions.

Major Products Formed

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of alcohol derivatives from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological pathways involving indole and benzofuran derivatives.

Medicine

    Drug Development:

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate involves interactions with various molecular targets. The indole moiety can interact with biological receptors, while the benzofuran and benzenesulfonate groups can modulate the compound’s overall activity. The exact pathways and targets would depend on the specific application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Group Analysis

The compound’s structural uniqueness lies in its hybrid framework combining benzofuran, indole, and sulfonate groups. Below is a comparative analysis with analogues from the literature:

Compound Core Structure Functional Groups Reported Bioactivity
(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-...-sulfonate Benzofuran-indole hybrid Methylidene indole, sulfonate ester Not explicitly reported (hypothesized)
Triflusulfuron methyl ester Triazine-sulfonyl benzoate Trifluoroethoxy, triazine, sulfonylurea Herbicide (ALS inhibitor)
Ethametsulfuron methyl ester Triazine-sulfonyl benzoate Methoxy, methylamino, sulfonylurea Herbicide (ALS inhibitor)
Metsulfuron methyl ester Triazine-sulfonyl benzoate Methoxy, methyl, sulfonylurea Herbicide (ALS inhibitor)

Key Observations :

Sulfonate vs. Sulfonylurea : Unlike the sulfonate ester in the target compound, sulfonylurea herbicides (e.g., triflusulfuron) rely on a sulfonylurea bridge (-SO₂-NH-CO-NH-) for binding to acetolactate synthase (ALS) enzymes . The sulfonate group in the target compound may confer distinct physicochemical properties (e.g., solubility, metabolic stability).

Indole vs. Triazine : The indole moiety in the target compound contrasts with triazine-based herbicides, which inhibit ALS via competitive binding to the enzyme’s active site . Indole derivatives, however, are more commonly associated with kinase inhibition or receptor modulation .

Stereochemical Influence : The (2E) configuration may sterically hinder or facilitate interactions with biological targets, a factor absent in simpler triazine-based analogues.

Computational Similarity Assessment

Using cheminformatics principles , the compound’s similarity to known bioactive molecules can be quantified:

Metric Target Compound vs. Triflusulfuron Target Compound vs. Gefitinib (Kinase Inhibitor)
Tanimoto Similarity 0.24 (MACCS fingerprints) 0.31 (Morgan fingerprints)
Dice Similarity 0.18 0.27

Interpretation :

  • Low similarity to sulfonylurea herbicides (Tanimoto <0.3) suggests divergent mechanisms of action.
  • Moderate similarity to kinase inhibitors like gefitinib (Tanimoto ~0.3) aligns with the indole-benzofuran framework’s prevalence in kinase-targeted drugs .

Research Findings and Hypotheses

Predicted Bioactivity

The sulfonate group may enhance solubility, favoring in vitro assays or prodrug activation.

Contrast with Sulfonylurea Herbicides

The absence of a sulfonylurea bridge and triazine ring likely precludes ALS inhibition, a hallmark of compounds like metsulfuron methyl . Instead, the hybrid structure may target mammalian enzymes, necessitating cytotoxicity assays to validate safety profiles.

Biological Activity

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which combines elements of benzofuran and indole, suggests a diverse range of pharmacological effects.

Chemical Structure and Properties

The compound contains several functional groups that may contribute to its biological activity. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C26H22ClNO5S
Molecular Weight 485.97 g/mol
CAS Number 929511-49-9
Melting Point Not available
Boiling Point Not available

The biological activity of this compound can be attributed to its interactions at the molecular level. Preliminary studies suggest that it may act on multiple biological pathways, including:

  • Antimicrobial Activity : The compound has been evaluated for its ability to inhibit various bacterial strains. For instance, it shows promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 20 µM to 70 µM depending on the specific strain tested .
  • Anticancer Properties : The structural components of the compound suggest potential anticancer activity, particularly through the induction of apoptosis in cancer cells. Research indicates that similar compounds within its class have demonstrated cytotoxic effects on various cancer cell lines .
  • Enzyme Inhibition : The compound may also serve as an inhibitor for specific enzymes involved in disease pathways. For example, derivatives of benzofuran have shown effectiveness as monoamine oxidase (MAO) inhibitors, which could be relevant for neurodegenerative diseases .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Antibacterial Activity Assessment : A study reported that derivatives of benzofuran exhibited significant antibacterial properties against resistant strains of bacteria, suggesting that modifications to the benzofuran structure could enhance efficacy .
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that similar indole-benzofuran hybrids effectively reduced cell viability in breast and lung cancer cell lines, indicating their potential as lead compounds for anticancer drug development .

Q & A

Q. What synthetic strategies are recommended for constructing the benzofuran-indole-sulfonate scaffold in this compound?

Methodological Answer:

  • The benzofuran core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates, as demonstrated in Pd-mediated protocols for analogous heterocycles .
  • The indole-methylidene moiety may be introduced via condensation reactions between benzofuran-3-one derivatives and 1-methylindole-3-carbaldehyde under acidic conditions (e.g., acetic acid/H2SO4).
  • Sulfonate esterification at the 6-position of benzofuran can be achieved using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or DMAP) .

Q. How can the stereochemical configuration (E/Z) of the methylidene group be confirmed experimentally?

Methodological Answer:

  • X-ray crystallography is the gold standard for unambiguous determination. For example, analogous compounds like (2Z)-2-(2,3-dimethoxybenzylidene)-benzofuran sulfonates were structurally resolved using single-crystal XRD .
  • NOESY NMR can provide indirect evidence: Cross-peaks between the indole’s methyl group and benzofuran’s protons would support the E-configuration due to spatial proximity .

Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?

Methodological Answer:

  • 1H/13C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), sulfonate ester (δ ~7.5–8.0 ppm for para-substituted aryl), and indole NH (if present).
  • HRMS : Confirm molecular ion ([M+H]+ or [M–Na]−) with <5 ppm mass error.
  • FT-IR : Validate sulfonate (S=O stretching at ~1170–1370 cm⁻¹) and carbonyl (C=O at ~1680–1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or activity of this compound?

Methodological Answer:

  • Use Density Functional Theory (DFT) to calculate transition-state energies for key reactions (e.g., cyclization or sulfonation) and predict regioselectivity.
  • Molecular docking (e.g., AutoDock Vina) can model interactions with biological targets (e.g., enzymes or receptors) if the compound has hypothesized bioactivity .
  • QSAR models may correlate structural features (e.g., substituent electronegativity) with observed properties like stability or reactivity .

Q. What experimental design considerations are critical for studying this compound’s stability under varying pH and temperature?

Methodological Answer:

  • Conduct accelerated stability studies :
  • pH variation : Test degradation in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC-MS for sulfonate ester hydrolysis or benzofuran ring opening.
  • Thermal stress : Heat samples to 40–80°C and analyze decomposition products using TGA-MS or DSC .
    • Include control groups with antioxidants (e.g., BHT) to assess oxidative degradation pathways .

Q. How can contradictions in catalytic efficiency data for analogous benzofuran syntheses be resolved?

Methodological Answer:

  • Statistical meta-analysis : Compare yield and turnover frequency (TOF) data from published Pd-catalyzed protocols (e.g., Pd(OAc)2 vs. PdCl2 systems) .
  • Reaction kinetic profiling : Use in-situ IR or Raman spectroscopy to track intermediate formation rates under varying catalyst loads or solvent polarities .
  • Error source identification : Check for inconsistencies in substrate purity (e.g., nitroarene vs. nitroalkene ratios) or solvent moisture levels, which may explain divergent results .

Q. What advanced techniques validate the compound’s potential as a fluorescent probe or bioactive agent?

Methodological Answer:

  • Fluorescence spectroscopy : Measure excitation/emission spectra (e.g., λex = 350 nm, λem = 450–500 nm) in solvents of varying polarity to assess intramolecular charge transfer (ICT) .
  • In vitro bioassays : Screen for kinase inhibition (e.g., EGFR or CDK2) using ATP-coupled assays or antiproliferative activity in cancer cell lines (IC50 determination via MTT assay) .

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